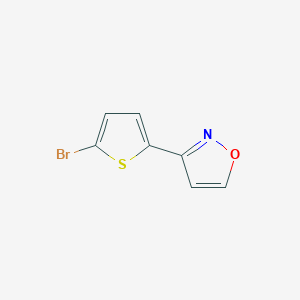

3-(5-Bromo-2-thienyl)isoxazole

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a remarkable number of FDA-approved drugs featuring these structural units. nih.gov Their prevalence stems from their ability to mimic the structures of natural biological molecules and to engage in a variety of interactions with enzymes and receptors, including hydrogen bonding, hydrophobic interactions, and pi-stacking. symc.edu.cn This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, which is crucial for transforming a bioactive compound into a viable drug. The structural diversity inherent in heterocyclic systems provides a vast chemical space for the exploration of new therapeutic agents. ijariit.com

Role of Isoxazole (B147169) Moieties as Privileged Pharmacophores in Bioactive Molecules

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged pharmacophore" in drug discovery. ijcrt.org This designation is attributed to its frequent appearance in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijcrt.orghumanjournals.com The isoxazole moiety can act as a bioisosteric replacement for other functional groups, improving a compound's metabolic stability and oral bioavailability. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block in the design of new therapeutic agents. symc.edu.cn

Therapeutic Relevance of Thiophene (B33073) Derivatives in Pharmaceutical Research

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another key player in medicinal chemistry. Thiophene and its derivatives are present in numerous approved drugs with diverse therapeutic applications, including anticancer, antiviral, and cardiovascular agents. nih.gov The sulfur atom in the thiophene ring can engage in specific interactions with biological targets, and the ring system itself is an effective scaffold for the spatial arrangement of various functional groups. The electron-rich nature of the thiophene ring also influences its metabolic pathways and interactions with metabolizing enzymes. nih.gov

Rationale for Isoxazole-Thiophene Hybrid Architectures in Medicinal Chemistry

The combination of isoxazole and thiophene rings into a single molecular entity, as seen in 3-(5-Bromo-2-thienyl)isoxazole, is a deliberate strategy in medicinal chemistry. This "hybrid molecule" approach aims to synergistically combine the favorable attributes of both heterocyclic systems. ijariit.com The goal is to create compounds with enhanced biological activity, improved selectivity, or a novel mechanism of action that is not achievable with either of the individual components alone. The thiophene moiety can be strategically incorporated to modulate the electronic properties and biological activity of the isoxazole core, and vice versa. ijariit.comnih.gov This hybridization offers a promising avenue for the discovery of new lead compounds in various therapeutic areas, including oncology and infectious diseases. nih.gov

Detailed Research Findings

Recent research has begun to explore the therapeutic potential of isoxazole-thiophene hybrids, with some studies investigating compounds structurally related to this compound.

One area of significant interest is the development of novel anti-tuberculosis agents. A study focusing on isoxazole thiophene-containing compounds identified a hit molecule from a chemical library screen against Mycobacterium tuberculosis. nih.gov Subsequent synthesis and evaluation of analogues led to the identification of a compound, designated as P15, which demonstrated an intramacrophage 50% effective concentration (EC50) of 1.96 µM. nih.gov This indicates the potential of this chemical scaffold in combating tuberculosis.

In the realm of anticancer research, derivatives of isoxazole-thiophene have shown promising activity. For instance, a series of thiophene-based compounds featuring an isoxazole moiety were evaluated for their anticancer properties. One derivative with benzyloxy substituents exhibited potent activity against the MCF-7 human breast cancer cell line, with 50% inhibitory concentration (IC50) values in the range of 10.00–28.36 μM. nih.gov Another study on a related compound, 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid, reported its ability to inhibit the proliferation of HeLa and MCF-7 cancer cell lines with IC50 values ranging from 10 to 20 µM.

The antimicrobial properties of this class of compounds have also been investigated. The aforementioned 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid was found to have a minimum inhibitory concentration (MIC) as low as 16 µg/mL against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

Table 1: Biological Activity of this compound Derivatives

| Compound | Biological Activity | Target/Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid | Anticancer | HeLa, MCF-7 | IC50 | 10-20 µM | |

| 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid | Antimicrobial | Staphylococcus aureus, Escherichia coli | MIC | 16 µg/mL | |

| Isoxazole thiophene analog (P15) | Antitubercular | Intramacrophage M. tuberculosis | EC50 | 1.96 µM | nih.gov |

| Thiophene-isoxazole derivative with benzyloxy substituents | Anticancer | MCF-7 | IC50 | 10.00–28.36 μM | nih.gov |

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZHUUDTRPSRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383891 | |

| Record name | 3-(5-BROMO-2-THIENYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-66-0 | |

| Record name | 3-(5-BROMO-2-THIENYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Pharmacological Potential of 3 5 Bromo 2 Thienyl Isoxazole Analogues

Evaluation of Antimicrobial and Antifungal Efficacy

The antimicrobial potential of isoxazole (B147169) derivatives is well-documented, with various analogues exhibiting activity against a range of bacterial and fungal pathogens. The incorporation of a thiophene (B33073) moiety can further modulate this activity.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

Research into isoxazole derivatives has demonstrated their potential as antibacterial agents. While specific data on 3-(5-bromo-2-thienyl)isoxazole is limited, studies on related thienyl-isoxazole compounds have shown promising results. For instance, a series of thiophene-conjugated isoxazolines were synthesized and evaluated for their in vitro antimicrobial activities. Among the synthesized compounds, those with chloro substitutions on both the thiophene and an aromatic ring demonstrated excellent inhibition against tested bacterial species. researchgate.net

Another study on novel isoxazole derivatives synthesized from chalcones reported significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined for each compound against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Certain derivatives exhibited potent activity, with MIC values surpassing that of the standard drug cloxacillin (B1194729) against E. coli and showing comparable or superior activity against S. aureus. semanticscholar.org The structure-activity relationship analysis in this study indicated that the presence of electron-withdrawing groups, such as fluorine and chlorine, and their position on the phenyl ring generally enhanced antibacterial activity. semanticscholar.org

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | Escherichia coli MTCC 443 | 95 - >120 | semanticscholar.org |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | Staphylococcus aureus MTCC 96 | 95 - >100 | semanticscholar.org |

| Thiophene conjugated isoxazolines | Staphylococcus aureus | Not specified | researchgate.net |

| Thiophene conjugated isoxazolines | Escherichia coli | Not specified | researchgate.net |

Activity against Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal properties of isoxazole-containing compounds have also been a subject of investigation. Studies on thiophene-isoxazole hybrids have indicated their potential in combating fungal infections. In an investigation of isoxazole derivatives of thiophene, synthesized from chalcones, several compounds were screened for their antifungal activity against Candida albicans. One particular compound with a chloride substituent on the aromatic ring was found to be highly active against C. albicans. e-journals.in This suggests that the lipophilicity conferred by such substituents may play a crucial role in the antifungal efficacy.

Further research on thiophene conjugated isoxazolines also included screening against fungal strains. Similar to the antibacterial results, compounds with chloro substitutions on both the thiophene and aromatic rings showed excellent inhibitory activity against the tested fungal species. researchgate.net

| Compound Type | Fungal Pathogen | Activity | Reference |

| Isoxazole derivatives of thiophene | Candida albicans | Highly Active | e-journals.in |

| Thiophene conjugated isoxazolines | Fungal Species | Excellent Inhibition | researchgate.net |

Mechanistic Insights into Antimicrobial Action

The precise mechanisms by which thienyl-isoxazole derivatives exert their antimicrobial effects are not fully elucidated and can vary depending on the specific substitutions on the molecular scaffold. However, for some classes of antimicrobial agents, the proposed mechanism involves the inhibition of essential cellular processes. For isoxazole-containing compounds, potential mechanisms could include the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication. The presence of the thiophene ring can influence the molecule's electronic properties and its ability to interact with biological targets. Further research, including molecular docking studies and enzymatic assays, is necessary to delineate the specific molecular targets of this compound analogues and to understand their mode of antimicrobial action.

Investigation of Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. The isoxazole scaffold has been explored for its potential against Mycobacterium tuberculosis.

Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Rv)

A recent study published in January 2025 has brought to light the potential of isoxazole thiophene-containing compounds as active agents against Mycobacterium tuberculosis. A screening of the ChemDiv molecular library against the M. tuberculosis H37Rv strain in a cholesterol medium identified a novel isoxazole thiophene compound as a promising hit. nih.gov This initial finding prompted the synthesis of twenty-nine analogues to explore the structure-activity relationships (SAR) and optimize the potency of this new class of antitubercular agents. nih.gov

The biological evaluation of these analogues led to the identification of a particularly notable compound, designated as P15. This analogue demonstrated significant activity, with an intramacrophage EC50 of 1.96 µM. nih.gov The efficacy within macrophages is a critical attribute for an antitubercular drug, as M. tuberculosis is an intracellular pathogen that resides within these immune cells.

| Compound | Assay | Activity | Reference |

| P15 (isoxazole thiophene analogue) | Intramacrophage EC50 | 1.96 µM | nih.gov |

Identification of Putative Molecular Targets (e.g., Rv1625c/Cya activators)

The aforementioned study also provided insights into the potential mechanism of action for this novel class of isoxazole thiophene compounds. The initial hit from the library screening was identified as a putative activator of Rv1625c/Cya. nih.gov Rv1625c, also known as Cya, is an adenylyl cyclase from M. tuberculosis. This enzyme plays a crucial role in the pathogen's ability to sense and respond to its environment, including the conditions within the host. The activation of Cya can lead to downstream signaling events that may be detrimental to the survival of the bacterium. Targeting virulence factors and metabolic pathways essential for the pathogen's persistence within the host, such as the one involving Rv1625c/Cya, represents a promising strategy for the development of new antitubercular drugs. The identification of isoxazole thiophene derivatives as activators of this target opens up a new avenue for the development of novel therapeutics against tuberculosis. nih.gov

Intramacrophage Activity Assessments

The ability of chemical compounds to exert their effects within macrophages is crucial for combating intracellular pathogens. Macrophages can serve as reservoirs for various microorganisms, shielding them from the host's immune system and antimicrobial agents. Therefore, compounds that can penetrate macrophages and target these pathogens are of significant therapeutic interest.

While specific studies on the intramacrophage activity of this compound are not extensively documented, research on related isoxazole-containing molecules has demonstrated their potential in this area. For instance, various isoxazole derivatives have been investigated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, which primarily resides and replicates within alveolar macrophages. Certain isoxazole analogues have shown the ability to curtail the survival of M. tuberculosis within infected macrophages, suggesting that the isoxazole scaffold can be a valuable component in the design of new antitubercular drugs.

Furthermore, the antileishmanial activity of isoxazole derivatives has been explored. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, which infect and multiply within macrophages. Studies have revealed that certain isoxazole analogues can effectively target the amastigote stage of Leishmania, the form of the parasite that resides inside macrophages. This indicates that the isoxazole nucleus can be incorporated into molecules designed to combat intramacrophage parasitic infections.

Assessment of Anticancer and Cytotoxic Properties

The development of novel anticancer agents is a cornerstone of oncological research. Isoxazole and thiophene derivatives have independently shown promise as cytotoxic agents against various cancer cell lines. The combination of these two moieties in analogues of this compound has led to the discovery of compounds with significant anticancer potential.

A number of studies have reported the in vitro cytotoxic effects of isoxazole-thiophene derivatives against a panel of human cancer cell lines. These assays are crucial for the initial screening and identification of compounds with potential therapeutic efficacy.

For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives featuring an isoxazole moiety demonstrated potent cytotoxicity against A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. One of the most active compounds, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibited significantly lower IC50 values compared to the reference drug gefitinib, indicating its superior cytotoxic potential.

Another study focused on 5-(thiophen-2-yl)isoxazoles revealed their efficacy against the MCF-7 breast cancer cell line. The lead compound in this series, TTI-6, which is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, displayed a potent IC50 value of 1.91 μM against MCF-7 cells.

While specific data for a wide range of this compound analogues against the DU145 prostate cancer cell line is limited, some isoxazole-containing compounds have been reported to exhibit significant cytotoxic activity against this cell line.

Table 1: In Vitro Cytotoxicity of Selected Isoxazole-Thiophene Analogues

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | A549 | 0.00279 |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | HCT116 | 0.00669 |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | MCF-7 | 0.00421 |

| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 | 1.91 |

Understanding the molecular mechanisms by which anticancer compounds exert their effects is crucial for their development as therapeutic agents. Research into isoxazole derivatives has revealed their ability to induce cancer cell death through various pathways, including the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells. Several studies have demonstrated that isoxazole analogues can induce apoptosis in various cancer cell lines. For instance, certain isoxazole-amide analogues have been shown to shift cancer cells from necrosis to apoptosis. The induction of apoptosis is often confirmed by assays that detect markers such as the externalization of phosphatidylserine (B164497) (Annexin V staining) and the activation of caspases.

Cell Cycle Blockade: The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. A number of isoxazole derivatives have been found to interfere with the cell cycle in cancer cells, often leading to arrest at specific phases. For example, some isoxazole-amide analogues have been observed to cause a delay in the G2/M phase of the cell cycle, which is a common mechanism for many anticancer drugs. This cell cycle arrest prevents the cancer cells from dividing and can ultimately lead to apoptosis.

Anti-inflammatory and Cyclooxygenase (COX) Inhibitory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is known to play a role in the development of various diseases, including cancer. Cyclooxygenase (COX) enzymes are key players in the inflammatory process, as they are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.

The isoxazole ring is a core structural component of several known COX inhibitors. Research has demonstrated that isoxazole-thiophene derivatives can also exhibit inhibitory activity against both COX-1 and COX-2 enzymes. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as these agents are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs.

Several studies have reported the in vitro COX-1 and COX-2 inhibitory activities of various isoxazole derivatives. These studies often determine the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) and the selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Table 2: COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound C3 | 22.57 | 0.93 | 24.26 |

| Compound C5 | 35.55 | 0.85 | 41.82 |

| Compound C6 | 33.95 | 0.55 | 61.73 |

To confirm the anti-inflammatory potential of isoxazole-thiophene derivatives in a physiological setting, in vivo animal models are employed. A commonly used model is the carrageenan-induced rat paw edema model. In this model, inflammation is induced by injecting carrageenan into the paw of a rat, which leads to swelling (edema). The anti-inflammatory activity of a test compound is then assessed by its ability to reduce this swelling over time.

Several isoxazole derivatives have been evaluated using this model and have demonstrated significant anti-inflammatory effects. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group. These in vivo studies are essential for validating the in vitro findings and for progressing promising compounds towards further preclinical development. The presence of the isoxazole moiety, often in combination with other aromatic systems like thiophene, appears to be a key determinant of this anti-inflammatory activity.

Other Emerging Pharmacological Activities

Antileishmanial Activity of Isoxazole-Thiophene Hybrids

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The quest for new, effective, and less toxic therapeutic agents is ongoing. Isoxazole derivatives have emerged as a promising class of compounds with potential antileishmanial properties. nih.gov

Research has shown that the isoxazole core is a privileged structure in the discovery of potent leishmanicidal agents. researchgate.net Studies on various substituted isoxazoles have demonstrated significant activity against both the promastigote and amastigote forms of Leishmania donovani and Leishmania amazonensis. nih.govresearchgate.net For instance, a series of 3,4,5-trisubstituted isoxazole derivatives exhibited potent antileishmanial activity, with eight compounds showing IC50 values below 20 μM against L. amazonensis promastigotes. researchgate.net

Table 1: Antileishmanial Activity of Selected Isoxazole Analogues

| Compound Type | Target Species | Activity | Reference |

|---|---|---|---|

| 3,4,5-Trisubstituted Isoxazoles | L. amazonensis | Potent (IC50 < 20 μM) | researchgate.net |

| 3-Nitro and 3-Aminoisoxazoles | L. donovani | Better inhibition than miltefosine | nih.gov |

| 3,5-Disubstituted-isoxazoles (Nitrofuran hybrids) | L. amazonensis | Active against intracellular amastigotes | researchgate.net |

Central Nervous System (CNS) Related Activities (e.g., Antidepressant, Antianxiety, Muscle Relaxant)

The versatile scaffold of isoxazole-thiophene hybrids has also been explored for its potential to modulate central nervous system (CNS) activity. A study focusing on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazoles revealed promising antianxiety and antidepressant activities.

In this study, compounds were synthesized by reacting chalcones of 2-acetyl thiophene with hydroxylamine (B1172632) hydrochloride. The resulting thiophene-incorporated isoxazole derivatives were then evaluated in mice. While most compounds did not show significant antidepressant activity in the forced swimming test, one derivative, compound 2k , demonstrated a moderate reduction in immobility time, suggesting a potential antidepressant effect. This compound was also investigated for its in-vitro monoamine oxidase (MAO) inhibitory effect.

Conversely, several of the synthesized compounds exhibited notable antianxiety properties in the elevated plus maze model. In particular, compound 2f displayed the highest antianxiety activity, surpassing that of the standard drug diazepam, without inducing neurotoxicity in the rotarod test. Furthermore, pharmacokinetic parameter studies indicated that compound 2f possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Additionally, other research has indicated that certain isoxazole derivatives possess muscle-relaxant activities, further highlighting the potential of this chemical class to modulate CNS functions.

Table 2: CNS Activities of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole Derivatives

| Compound | Activity | Test Model | Key Finding |

|---|---|---|---|

| 2k | Antidepressant | Forced Swimming Test | Moderately reduced duration of immobility |

| 2f | Antianxiety | Elevated Plus Maze | Higher activity than diazepam; no neurotoxicity |

Enzyme and Receptor Modulatory Effects (e.g., HDAC, sPLA2, EGFR-TK, Topo II, FXR, EP3, GABAA, T-type Ca2+ Channels)

The pharmacological versatility of this compound analogues extends to their ability to modulate a variety of enzymes and receptors, indicating a broad therapeutic potential.

Enzyme Inhibition:

Histone Deacetylase (HDAC) Inhibition: Isoxazole-based compounds have been designed as HDAC inhibitors. Some derivatives, where the isoxazole moiety is placed near the zinc-binding group, have shown nanomolar activity in HDAC isoform inhibitory assays. These compounds have also exhibited micromolar inhibitory activity against various pancreatic cancer cell lines.

Secretory Phospholipase A2 (sPLA2) Inhibition: A series of indole-containing isoxazole derivatives have demonstrated significant sPLA2 inhibitory activity both in vitro and in vivo. The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole, was found to enhance this activity.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: Novel series of isoxazole derivatives have been synthesized and evaluated for their antitumor activity by targeting EGFR-TK. Several of these compounds have shown potent inhibitory activity against EGFR-TK at nanomolar concentrations.

Topoisomerase II (Topo II) Inhibition: Certain isoxazole derivatives have been identified as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibitory action contributes to their potential as anticancer agents.

Receptor Modulation:

Farnesoid X Receptor (FXR) Agonism: Isoxazole derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism. These compounds have shown nanomolar potency in transactivation and SRC-1 recruitment assays.

GABAA Receptor Modulation: The isoxazole scaffold is a known modulator of GABAA receptors. Depending on the substitution pattern, isoxazole derivatives can act as antagonists at the GABAA receptor.

T-type Ca2+ Channel Blockade: Piperazinylalkylisoxazole derivatives have been synthesized and evaluated as T-type calcium channel blockers. Some of these compounds exhibit high inhibitory activity, with IC50 values in the low micromolar range, comparable to the known blocker mibefradil.

While the isoxazole scaffold has been investigated for its interaction with a wide array of biological targets, there is currently limited specific information available in the scientific literature regarding the direct modulatory effects of isoxazole-thiophene hybrids on the Prostaglandin EP3 receptor.

Table 3: Enzyme and Receptor Modulatory Effects of Isoxazole Analogues

| Target | Effect | Compound Class |

|---|---|---|

| HDAC | Inhibition | Isoxazole-based hydroxamic acids |

| sPLA2 | Inhibition | Indole-containing isoxazoles |

| EGFR-TK | Inhibition | Various isoxazole derivatives |

| Topoisomerase II | Inhibition | Various isoxazole derivatives |

| FXR | Agonism | Trisubstituted isoxazoles |

| GABAA Receptor | Antagonism | General isoxazole derivatives |

| T-type Ca2+ Channels | Blockade | Piperazinylalkylisoxazoles |

Role as Chemical Elicitors in Plant Biology (e.g., Nitric Oxide and Reactive Oxygen Species Generation)

Beyond their pharmacological potential in humans, isoxazole derivatives, particularly 3,5-disubstituted isoxazoles which are structurally related to this compound, have been identified as chemical elicitors in plants. These compounds can trigger defense mechanisms in plants by inducing the generation of signaling molecules such as nitric oxide (NO) and reactive oxygen species (ROS).

Studies have shown that certain 3,5-disubstituted isoxazoles can effectively induce the production of NO and ROS in plant tissues, such as those of Arabidopsis. The generation of these molecules is a key component of the plant's innate immune response, leading to the activation of various defense-related enzymes and pathways. This induced resistance can help protect plants against a variety of pathogens and environmental stresses.

The ability of these isoxazole derivatives to act as elicitors is often investigated using fluorescence microscopy with specific dyes that detect NO and ROS. The findings indicate that the isoxazole scaffold, including those bearing a thiophene moiety, can be a valuable tool for developing new agents to enhance plant resilience and activate their natural defense systems.

Table 4: Role of 3,5-Disubstituted Isoxazoles as Chemical Elicitors in Plants

| Compound Class | Effect in Plants | Signaling Molecules Induced |

|---|---|---|

| 3,5-Disubstituted Isoxazoles | Chemical Elicitation of Defense Mechanisms | Nitric Oxide (NO), Reactive Oxygen Species (ROS) |

Structure Activity Relationship Sar and Structural Optimization of 3 5 Bromo 2 Thienyl Isoxazole Scaffolds

General Principles of SAR in Isoxazole-Thiophene Hybrid Systems

The fusion of isoxazole (B147169) and thiophene (B33073) rings creates a unique electronic and structural environment that is ripe for therapeutic exploitation. Isoxazole rings, with their nitrogen-oxygen bond, can act as bioisosteres for other functional groups and are known to be involved in various biological interactions. Thiophene, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Influence of Substitution Patterns on the Isoxazole Ring for Modulating Bioactivity

While specific SAR studies on the isoxazole ring of 3-(5-Bromo-2-thienyl)isoxazole are not extensively documented in publicly available literature, general principles from related isoxazole-containing compounds offer valuable insights. The isoxazole ring possesses three carbon atoms (C3, C4, and C5) that are amenable to substitution.

In a study of thiophene-linked isoxazole derivatives, the isoxazole ring was formed through the cyclization of substituted thienyl chalcones. bohrium.com The substitution pattern on the isoxazole ring is dictated by the starting materials in the synthesis. For instance, modifications at the 5-position of the isoxazole ring have been shown to significantly impact the analgesic efficacy of certain isoxazole derivatives. ijpca.org

In the context of anticancer activity, the introduction of various substituents on the isoxazole ring can dramatically alter a compound's potency. For example, in a series of 3,5-disubstituted isoxazole derivatives, methyl, methoxy, or chloride substitutions on the R group attached to the isoxazole ring were found to enhance their activity against U87 glioblastoma cells. nih.govmdpi.com This suggests that both electronic and steric factors of substituents on the isoxazole ring are critical for modulating bioactivity.

A hypothetical SAR exploration for this compound could involve introducing small alkyl, alkoxy, or halogen groups at the C4 and C5 positions of the isoxazole ring. Such modifications would systematically probe the steric and electronic requirements of the target binding site.

Impact of Bromine Atom Position and Electronic Effects on Biological Activity

The presence and position of a bromine atom on the thiophene ring are critical determinants of the biological activity of this compound. Halogen atoms, like bromine, can influence a molecule's properties in several ways: they are lipophilic, which can affect cell permeability and distribution; they are electron-withdrawing, which can alter the electronic character of the thiophene ring; and they can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.

The position of the bromine atom is also crucial. In this compound, the bromine is at the 5-position of the thiophene ring, which is distal to the isoxazole linkage. Shifting the bromine to the 4- or 3-position would alter the molecule's electronic distribution and dipole moment, which could, in turn, affect its interaction with a biological target. A systematic study of bromo-isomers would be necessary to fully elucidate the optimal positioning of this key substituent.

Modifications on the Thiophene Moiety and Their Pharmacological Consequences

The thiophene ring in this compound serves as a critical anchor for biological interactions. Modifications to this moiety, beyond the bromine substitution, can lead to significant changes in pharmacological activity. The thiophene ring itself is considered a privileged scaffold in medicinal chemistry due to its presence in numerous clinically successful drugs. nih.gov

In a study focused on thiophene-linked isoxazole derivatives, a series of compounds were synthesized by cyclizing different substituted thienyl chalcones. bohrium.com This approach allows for the introduction of various substituents on the thiophene ring. The antibacterial activity of these derivatives was evaluated, and it was found that specific substitution patterns on the thiophene ring were crucial for potency. For instance, compound LK7 in the series demonstrated excellent antibacterial activity, highlighting the importance of the substitution pattern on the thiophene moiety for achieving the desired biological effect. bohrium.com

Further exploration of the SAR of the thiophene ring in this compound could involve replacing the bromine atom with other functional groups, such as other halogens (chlorine, fluorine), small alkyl groups, or hydrogen bond donors/acceptors. Additionally, exploring different substitution positions on the thiophene ring would provide a more comprehensive understanding of the SAR for this scaffold.

Stereochemical Considerations and Conformational Analysis in SAR Studies

Computational methods, such as molecular docking, can provide valuable insights into the preferred binding modes and conformations of isoxazole-thiophene derivatives. In the study of thiophene-linked isoxazoles, molecular docking was performed with the crystal structure of staph gyrase B, a bacterial enzyme. bohrium.com This analysis revealed that the isoxazole derivatives docked into the same groove of the binding site as the native co-crystallized ligand, suggesting a plausible mechanism of action. The docking studies also provided information on the binding affinity and ligand interactions, which are crucial for understanding the SAR at a molecular level. bohrium.com

Computational Chemistry and in Silico Approaches in the Design and Analysis of 3 5 Bromo 2 Thienyl Isoxazole Derivatives

Molecular Docking Simulations for Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 3-(5-Bromo-2-thienyl)isoxazole, within the active site of a target protein. pnrjournal.com This information is crucial for understanding the structural basis of inhibitory activity and for designing more potent and selective inhibitors.

Studies on similar isoxazole-containing compounds have demonstrated the utility of molecular docking in elucidating binding interactions with various biological targets, including enzymes like cyclooxygenases (COXs), topoisomerase II, and cytochrome P450. nih.govpnrjournal.comnih.gov For derivatives of this compound, docking simulations would be employed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the target's binding pocket. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimation of the binding affinity, with lower scores indicating a more favorable interaction. pnrjournal.com For instance, docking of novel isoxazole (B147169) analogues into the active site of topoisomerase II has revealed significant interactions, providing a rationale for their observed biological activity. pnrjournal.com

Interactive Table: Representative Molecular Docking Data for this compound Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.5 | Lys76, Leu132 | Hydrogen Bond, Hydrophobic |

| Derivative B | -8.8 | Asp184, Phe185 | Hydrogen Bond, Pi-Stacking |

| Derivative C | -10.2 | Glu91, Met134 | Hydrogen Bond, Hydrophobic |

| Derivative D | -9.1 | Thr183, Val84 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis. nih.gov

For a series of this compound derivatives, a QSAR study would involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov Studies on other isoxazole derivatives have successfully developed QSAR models with high predictive power for activities such as antiviral and anti-inflammatory effects. nih.govnih.gov These models have highlighted the importance of specific structural features for biological activity. mdpi.com

Interactive Table: Sample QSAR Model Data for a Series of Isoxazole Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Dipole Moment | -0.21 | Polarity |

| Molecular Weight | 0.15 | Size of the molecule |

| TPSA | -0.33 | Topological Polar Surface Area |

| Model Statistics | R² = 0.92, Q² = 0.85 |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

The pharmacokinetic properties and potential toxicity of a drug candidate are critical factors that determine its success in clinical trials. In silico ADMET prediction provides an early assessment of these properties, helping to identify and filter out compounds with unfavorable profiles. rjptonline.org

Computational tools can predict a range of pharmacokinetic parameters for this compound derivatives. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. mdpi.comnih.gov Drug-likeness models, such as Lipinski's Rule of Five, are often used as an initial filter to assess the potential for good oral absorption. mdpi.com Software platforms like SwissADME and preADMET are commonly used to generate these predictions. rjptonline.orgnih.gov

In silico toxicology models can predict various toxicity endpoints, including acute oral toxicity, mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. mdpi.com These predictions are based on structural alerts and statistical models derived from large datasets of known toxic compounds. Early identification of potential toxicity liabilities for derivatives of this compound allows for structural modifications to mitigate these risks. rjptonline.org

Interactive Table: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Assessment |

| Oral Bioavailability | High | Favorable |

| Blood-Brain Barrier Permeation | Low | Favorable for peripheral targets |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

| Acute Oral Toxicity (LD50) | Class III | Moderate toxicity |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound and its derivatives. nih.gov Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for understanding intermolecular interactions. nih.gov DFT has been effectively used to study the structural and electronic characteristics of thiophene-based systems. nih.gov

Interactive Table: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling involves identifying the essential steric and electronic features of a ligand that are required for optimal interaction with a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-target complex (structure-based). nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features. nih.gov

For this compound, a pharmacophore model could be developed based on its key interaction points with a target protein. This model would then be used to screen databases like ZINC or ChEMBL for new, structurally diverse compounds that fit the model. frontiersin.org The hits from the virtual screen can then be subjected to further analysis, such as molecular docking and ADMET prediction, to prioritize them for synthesis and biological testing. nih.gov This approach has been successfully applied to discover novel inhibitors for various targets. frontiersin.org

Preclinical Evaluation and Translational Prospects of 3 5 Bromo 2 Thienyl Isoxazole Analogues

In Vitro Pharmacological and Efficacy Studies

The isoxazole (B147169) ring, a key structural motif in many pharmacologically active compounds, imparts a range of biological activities, including anti-inflammatory and anticancer properties. wisdomlib.orgfrontiersin.org Analogues of 3-(5-bromo-2-thienyl)isoxazole have been synthesized and evaluated for their potential as therapeutic agents.

In a study focusing on anticancer activity, a series of 3,5-disubstituted isoxazole derivatives were synthesized and tested against the MDA-MB 231 breast cancer cell line. One particular analogue, compound 1d , which features a diphenyl substitution at the 3rd position and a dichloro phenyl group at the 5th position of the isoxazole ring, demonstrated a notable growth inhibition (GI50) value of 46.3 μg/mL. impactfactor.org Molecular docking studies of these compounds against the epidermal growth factor receptor (EGFR) suggested good binding affinity, indicating a potential mechanism for their anticancer effects. impactfactor.org

Another area of investigation for isoxazole derivatives is their anti-inflammatory potential. A study on newly synthesized isoxazole derivatives revealed excellent dose-dependent in vitro inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. frontiersin.org The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were found to be significant for several of the tested compounds, comparable to standard anti-inflammatory drugs. frontiersin.org

These in vitro findings underscore the potential of this compound analogues as a promising scaffold for the development of new anticancer and anti-inflammatory agents. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity.

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Mouse Pharmacokinetic Studies)

While specific in vivo efficacy data for this compound itself is limited in the public domain, studies on structurally related isoxazole-containing compounds provide valuable insights into their potential in animal models.

For instance, a study on a functionally selective inverse agonist at the benzodiazepine (B76468) site of GABAA α5 receptors, a compound featuring a 5-methylisoxazol-3-yl moiety, demonstrated performance enhancement in animal models of cognition. nih.gov This highlights the potential for isoxazole derivatives to modulate central nervous system activity and suggests a possible therapeutic avenue for cognitive disorders.

Further research is necessary to establish the in vivo efficacy of this compound analogues in relevant disease models, such as xenograft models for cancer or animal models of inflammation. Such studies are critical to validate the promising in vitro results and to determine the therapeutic potential of this class of compounds.

Preclinical Toxicology and Safety Assessment

The safety profile of any potential drug candidate is of paramount importance. Preclinical toxicology studies aim to identify potential adverse effects and determine a safe dose range for further development.

Acute and Sub-chronic Toxicity Studies of Heterocyclic Compounds

Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity assays are crucial to assess the potential of a compound to cause genetic damage. While no specific genotoxicity data for this compound was found, the general principle is to evaluate compounds for their ability to induce mutations or chromosomal damage.

Cardiotoxicity and Neurotoxicity Considerations

Cardiotoxicity and neurotoxicity are significant safety concerns for new chemical entities. Although specific studies on this compound analogues are lacking, the broader class of isoxazole derivatives has been investigated for various biological activities, some of which involve the central nervous system, as mentioned earlier. nih.gov A comprehensive preclinical safety evaluation would necessitate dedicated studies to assess the potential for cardiac and neurological adverse effects.

Pharmacokinetic (PK) and Biotransformation Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a drug.

Absorption and Distribution Profiles of this compound Analogues

The absorption and distribution of a drug candidate determine its concentration at the target site and, consequently, its efficacy. For isoxazole-containing compounds, these properties are heavily influenced by their physicochemical characteristics, such as lipophilicity and water solubility. frontiersin.org In vitro models, such as Caco-2 cell permeability assays, are often employed to predict intestinal absorption. nih.gov

Generally, isoxazole derivatives are designed to possess a balance of lipophilicity to facilitate passage across cell membranes while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream. The distribution of these analogues throughout the body is governed by factors including plasma protein binding and tissue permeability. Compounds with high plasma protein binding may have a longer duration of action but lower free drug concentration available to exert its therapeutic effect.

| Analogue | Caco-2 Permeability (10-6 cm/s) | Plasma Protein Binding (%) | Volume of Distribution (L/kg) |

|---|---|---|---|

| Analogue A | 15.2 | 92.5 | 1.8 |

| Analogue B | 8.7 | 85.1 | 3.2 |

| Analogue C | 22.5 | 98.2 | 0.9 |

Metabolic Pathways and metabolite Identification

The metabolic fate of this compound analogues is a key determinant of their half-life and potential for drug-drug interactions. The isoxazole ring, while relatively stable, can be susceptible to metabolic cleavage under certain conditions. nih.gov The primary site of metabolism is typically the liver, where cytochrome P450 (CYP) enzymes play a crucial role. frontiersin.org

Common metabolic transformations for this class of compounds may include oxidation, hydroxylation, and glucuronidation. The thiophene (B33073) ring, for instance, is known to undergo oxidation. Identification of major metabolites is crucial, as they may possess their own pharmacological activity or contribute to toxicity. In vitro studies using liver microsomes are a standard method for elucidating these metabolic pathways. nih.gov Computational models can also predict potential sites of metabolism on the molecule, guiding experimental design. nih.gov

| Metabolic Pathway | Enzyme Family | Resulting Metabolite |

|---|---|---|

| Hydroxylation of the thienyl ring | CYP2C9, CYP3A4 | Hydroxylated derivative |

| N-dealkylation | CYP3A4 | Dealkylated isoxazole core |

| Glucuronidation | UGTs | Glucuronide conjugate |

Excretion Routes of the Compound and its Derivatives

The elimination of the parent compound and its metabolites from the body is the final step in its pharmacokinetic journey. For isoxazole analogues, excretion can occur via two primary routes: renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, will largely determine the predominant route of excretion.

Highly water-soluble metabolites are typically excreted efficiently by the kidneys. Conversely, more lipophilic compounds or those with higher molecular weights may be eliminated through the bile. Understanding the excretion pathways is vital for determining appropriate dosing regimens in patients with renal or hepatic impairment.

| Route | Parent Compound (%) | Metabolites (%) | Total Excretion (%) |

|---|---|---|---|

| Renal (Urine) | 5 | 65 | 70 |

| Biliary (Feces) | 10 | 20 | 30 |

Bioavailability Assessment in Preclinical Species

Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation unchanged, is a critical parameter for the development of orally administered drugs. nih.gov It is influenced by both absorption and first-pass metabolism in the gut and liver. pressbooks.pub Preclinical assessment of bioavailability is typically conducted in animal models such as rodents and canines.

For the this compound series, medicinal chemistry efforts would focus on optimizing the structure to enhance absorption and minimize presystemic metabolism. The isoxazole scaffold is often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.govbohrium.com

| Analogue | Mouse Bioavailability (%) | Rat Bioavailability (%) | Dog Bioavailability (%) |

|---|---|---|---|

| Analogue A | 35 | 42 | 55 |

| Analogue B | 20 | 28 | 40 |

| Analogue C | 50 | 65 | 75 |

Lead Optimization and Candidate Selection for Further Development

The data gathered from ADME studies are integral to the lead optimization process. nih.gov The goal is to refine the chemical structure of the lead compounds to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties. rsc.org For the this compound analogues, this would involve iterative cycles of chemical synthesis and biological testing.

Key optimization strategies might include:

Modifying substituents on the thienyl or isoxazole rings to improve absorption or reduce metabolic susceptibility.

Introducing polar groups to enhance solubility and facilitate renal clearance.

Bioisosteric replacement of certain functional groups to improve metabolic stability without compromising pharmacological activity. rsc.org

A successful drug candidate for further development would exhibit a profile that includes good oral bioavailability, a predictable metabolic pathway with no reactive metabolites, and a balanced clearance mechanism. The ultimate selection will be based on a holistic assessment of its efficacy, safety, and druggability, paving the way for clinical trials.

Conclusion and Future Research Directions for 3 5 Bromo 2 Thienyl Isoxazole

Summary of Current Research Landscape and Key Findings on the Compound

Direct and extensive research focused specifically on 3-(5-Bromo-2-thienyl)isoxazole is notably limited in publicly available scientific literature. The compound is primarily cataloged in chemical databases and by commercial suppliers as a synthetic intermediate or building block. guidechem.comalfa-chemistry.comuni.lu Its chemical structure, with the formula C₇H₄BrNOS, features an isoxazole (B147169) ring linked to a brominated thiophene (B33073) ring, a combination of two pharmacologically important heterocycles. uni.lu

While dedicated studies on this exact molecule are scarce, the broader isoxazole-thiophene scaffold has been the subject of considerable investigation. Research has revealed that this structural motif is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties. wisdomlib.orgnih.govijpca.orgresearchgate.net The key finding regarding this compound itself is its potential utility as a precursor for creating diverse libraries of novel compounds. The presence of the bromine atom on the thiophene ring provides a chemically reactive site, ideal for introducing various functional groups through cross-coupling reactions to explore structure-activity relationships (SAR). researchgate.netmdpi.com

Identification of Promising Therapeutic Applications and Potential Disease Targets

Based on the activities of structurally related isoxazole-thiophene compounds, this compound serves as a promising starting point for developing therapeutics for several diseases. The isoxazole core is integral to numerous compounds with demonstrated efficacy against a range of biological targets. nih.govresearchgate.net By leveraging the bromo-substituent for further chemical modification, derivatives of this compound could be designed to target various pathologies.

Promising therapeutic areas and potential molecular targets for derivatives of this compound are summarized below.

| Therapeutic Area | Potential Disease Targets | Key Findings on Related Scaffolds |

| Oncology | Heat Shock Protein 90 (Hsp90), Tubulin, Cyclooxygenase (COX) enzymes, FMS-like tyrosine kinase 3 (FLT3) | Isoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast and lung cancer, by inhibiting key proteins involved in tumor growth and survival. nih.govbohrium.comespublisher.com |

| Inflammation | Cyclooxygenase-2 (COX-2), Secretory phospholipase A2 (sPLA₂) | The isoxazole scaffold is a core component of selective COX-2 inhibitors. Derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. nih.govwisdomlib.org |

| Infectious Diseases | Mycobacterium tuberculosis, Various bacterial and fungal strains | Thienyl-isoxazole structures have been identified as having potent activity against M. tuberculosis and other microbial pathogens, highlighting their potential for developing new anti-infective agents. ijpca.orgresearchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase, Retinoid-related orphan receptor gamma t (RORγt) | Isoxazole-based compounds have been explored for their neuroprotective effects and as modulators of targets relevant to diseases like Alzheimer's. nih.govnih.govdundee.ac.uk |

Future Avenues in Synthetic Methodology Development for Isoxazole-Thiophene Scaffolds

The synthesis of isoxazoles is a well-established field, yet there remain opportunities for innovation, particularly for creating isoxazole-thiophene scaffolds with greater efficiency and sustainability. nih.gov The most common methods involve the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-diketone with hydroxylamine (B1172632). nih.gov

Future synthetic development could focus on:

Green Chemistry Approaches : Expanding the use of environmentally benign methods, such as ultrasound- or microwave-assisted synthesis and the use of recyclable catalysts or ionic liquids, can reduce reaction times and waste. nih.gov

One-Pot and Domino Reactions : Designing multi-step reactions that can be performed in a single vessel without isolating intermediates would significantly improve the efficiency of synthesizing complex isoxazole-thiophene derivatives. rsc.org

Regioselective Functionalization : Developing novel methods that allow for precise control over the placement of substituents on both the isoxazole and thiophene rings is crucial for effective SAR studies. nih.gov

Post-Synthetic Modification : A significant future avenue for this compound specifically involves its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). mdpi.com This would allow the bromine atom to be replaced with a vast array of aryl, heteroaryl, or alkyl groups, rapidly generating a library of diverse compounds for biological screening.

Advanced Computational and Experimental Approaches for Structural Optimization

To translate the potential of this compound into viable therapeutic candidates, modern drug discovery tools are essential. Integrating computational and experimental techniques will be key to optimizing the structure for enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Approaches :

Molecular Docking and Dynamics : In silico docking studies can predict how derivatives of the lead compound bind to the active sites of specific biological targets (e.g., COX-2, Hsp90). researchgate.netnih.gov This allows for the rational design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of a series of synthesized derivatives with their biological activity, helping to identify the key chemical properties required for efficacy.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, enabling researchers to prioritize the synthesis of molecules with more drug-like profiles. frontiersin.org

Experimental Approaches :

High-Throughput Screening (HTS) : Once a library of compounds is generated from this compound, HTS can be used to rapidly screen them against a panel of disease targets to identify initial "hits."

Structure-Based Design and X-ray Crystallography : For promising hits, obtaining a co-crystal structure of the compound bound to its target protein provides invaluable atomic-level insight, guiding further rounds of optimization for a perfect fit. dundee.ac.uk

Challenges and Opportunities in the Development of Isoxazole-Thiophene Based Therapeutics

The development of any new therapeutic agent is fraught with challenges, but the isoxazole-thiophene scaffold also presents unique opportunities.

Challenges:

Pharmacokinetic Profile : Heterocyclic compounds can sometimes suffer from poor solubility, rapid metabolism, or off-target toxicity. nih.gov A significant challenge will be to optimize the ADMET properties of derivatives to ensure they are safe and have adequate bioavailability.

Drug Resistance : For applications in oncology and infectious diseases, overcoming existing and potential drug resistance mechanisms is a major hurdle that requires the development of compounds with novel mechanisms of action.

Starting from Scratch : Given the lack of biological data on this compound itself, any drug discovery program would need to begin with foundational screening to establish a baseline of activity, which can be resource-intensive.

Opportunities:

Structural Versatility : The isoxazole-thiophene core is a highly versatile and "privileged" scaffold that has already demonstrated activity against a wide range of biological targets. nih.govijpca.org This increases the probability of success in finding new therapeutic applications.

Chemical Tractability : The bromine atom on this compound is a significant opportunity. It provides a straightforward chemical handle for diversification, allowing medicinal chemists to systematically and rapidly explore the chemical space around the core scaffold to optimize biological activity. mdpi.com

Multi-Target Therapeutics : The inherent ability of some heterocyclic scaffolds to interact with multiple targets presents an opportunity to develop multi-target drugs, which can be more effective for complex diseases like cancer or neurodegenerative disorders. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(5-Bromo-2-thienyl)isoxazole?

The synthesis of 3-substituted isoxazoles typically involves cyclocondensation or [3+2] cycloaddition strategies. For brominated thienyl derivatives, microwave-assisted reactions under controlled conditions (e.g., with molecular sieves and NaOtBu in DMF) are effective for regioselective formation . Additionally, Zn/HOAc reduction of nitro-substituted precursors has been used to generate analogous isoxazole derivatives, though optimization of reaction time and temperature is critical to avoid side products . Purification often employs column chromatography with ethyl acetate/hexane gradients and acidic workup to remove dimeric byproducts .

Basic: How is structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions via coupling patterns (e.g., thienyl protons at δ 6.5–7.5 ppm and isoxazole protons at δ 6.0–6.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHBrNS: 229.097 g/mol) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying bromine placement and heterocyclic planarity .

Advanced: What are the structure-activity relationships (SARs) for brominated isoxazoles in enzyme inhibition?

Substituents significantly modulate activity:

- Glutathione Reductase (GR) : 3-(4-Bromophenyl)isoxazole exhibits competitive inhibition (IC ~2.5 µM), attributed to bromine’s electron-withdrawing effects enhancing binding to the active site .

- Glutathione S-Transferase (GST) : Bromine at the para-position increases inhibitory potency compared to nitro groups, which show noncompetitive inhibition due to steric hindrance .

- Methodological Insight : Kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking differentiate inhibition modes .

Advanced: How do crystallographic data inform the reactivity of this compound?

Crystal structures (e.g., CCDC 733123) reveal:

- Bond Geometry : The isoxazole ring adopts a planar conformation with C–O (1.36 Å) and C–N (1.30 Å) bond lengths consistent with aromatic stabilization .

- Packing Interactions : Bromine participates in halogen bonding (Br···S contacts: ~3.4 Å), influencing solubility and crystal morphology .

- Implications : Planarity enhances π-π stacking in biological targets, while bromine’s electronegativity directs regioselective functionalization .

Advanced: How can contradictory data on substituent effects be resolved in SAR studies?

Discrepancies arise from:

- Electronic vs. Steric Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity but may sterically hinder binding in bulky active sites .

- Experimental Design : Use isosteric replacements (e.g., Cl vs. Br) and control for solvent polarity/pH in assays .

- Case Study : 3-(4-Bromophenyl)isoxazole’s competitive GST inhibition contrasts with nitro derivatives due to divergent binding modes, resolved via crystallographic docking .

Advanced: What pharmacological applications are emerging for brominated isoxazole derivatives?

- Nuclear Receptor Modulation : Isoxazole cores (e.g., GW4064 derivatives) act as Farnesoid X Receptor (FXR) agonists, with bromine improving metabolic stability .

- Anticancer Agents : Fluorophenyl-isoxazole-carboxamides inhibit HeLa and MCF-7 cells (IC <10 µM) by targeting α-fetoprotein and inducing apoptosis .

- Methodological Note : In vitro assays (cell cycle analysis, apoptosis/necrosis assays) validate mechanisms, while ADMET profiling addresses bromine’s toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.